molecular formula C26H23NO5 B11144525 5-(furan-2-yl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(furan-2-yl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11144525
M. Wt: 429.5 g/mol
InChI Key: ANZWUJNJHGAJTQ-GYHWCHFESA-N
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Description

5-(FURAN-2-YL)-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including furan, benzofuran, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Typical synthetic routes may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzofuran moiety: This step may involve the use of Friedel-Crafts acylation or other aromatic substitution reactions.

    Formation of the pyrrolone ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Coupling of the different moieties: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, under specific conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group or the furan ring.

    Reduction: Reduction reactions may target the carbonyl groups or the furan ring.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Drug Development:

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases, depending on its biological activity.

    Diagnostic Tools: May be used in diagnostic assays or imaging.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Industry: Used as a building block for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(FURAN-2-YL)-3-HYDROXY-4-(BENZOFURAN-5-CARBONYL)-1-(PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(THIOPHEN-2-YL)-3-HYDROXY-4-(BENZOFURAN-5-CARBONYL)-1-(PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(FURAN-2-YL)-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

(4Z)-5-(furan-2-yl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H23NO5/c1-16-14-19-15-18(9-10-20(19)32-16)24(28)22-23(21-8-5-13-31-21)27(26(30)25(22)29)12-11-17-6-3-2-4-7-17/h2-10,13,15-16,23,28H,11-12,14H2,1H3/b24-22-

InChI Key

ANZWUJNJHGAJTQ-GYHWCHFESA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=CO5)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=CO5)O

Origin of Product

United States

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